3'-Bromo-4'-fluoroacetophenone
Overview
Description
3’-Bromo-4’-fluoroacetophenone: is an organic compound with the molecular formula C8H6BrFO . It is a derivative of acetophenone, where the phenyl ring is substituted with a bromine atom at the 3’ position and a fluorine atom at the 4’ position. This compound is known for its applications in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
3’-Bromo-4’-fluoroacetophenone, also referred to as 3-bromo-4-fluoro-acetophenone , is a chemical compound that primarily targets organic synthesis processes. It is used as a precursor for the synthesis of chalcone, an α,β-unsaturated ketone . Chalcones are significant intermediates in drug discovery, liquid crystals, and optical materials .
Mode of Action
The compound interacts with its targets through a process known as palladium-catalyzed amination . This reaction involves the addition of an amine group to the compound, which can lead to the formation of new chemical entities. The rate-determining step for this reaction is identified as the second step involving enol form .
Biochemical Pathways
The primary biochemical pathway affected by 3’-Bromo-4’-fluoroacetophenone is the synthesis of chalcones . Chalcones are key intermediates in various biochemical pathways and play a crucial role in the synthesis of flavonoids, a class of plant secondary metabolites with diverse biological activities.
Result of Action
The molecular and cellular effects of 3’-Bromo-4’-fluoroacetophenone’s action primarily involve the synthesis of new chemical entities, such as chalcones . These entities can have various biological activities, depending on their specific structures and the cells in which they are active.
Action Environment
The action, efficacy, and stability of 3’-Bromo-4’-fluoroacetophenone can be influenced by various environmental factors. These include temperature, pH, and the presence of other chemical entities. For instance, the bromination of various acetophenone derivatives was investigated using pyridine hydrobromide perbromide as the brominating agent, with a focus on exploring the effects of reaction time, reaction temperature, and dosage of the brominating agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Bromo-4’-fluoroacetophenone typically involves the bromination and fluorination of acetophenone derivatives. One common method is the α-bromination of acetophenone using bromine or a brominating agent such as pyridine hydrobromide perbromide. The reaction is usually carried out in an organic solvent like acetic acid at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of 3’-Bromo-4’-fluoroacetophenone may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, palladium-catalyzed amination has been reported for the preparation of this compound .
Chemical Reactions Analysis
Types of Reactions: 3’-Bromo-4’-fluoroacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The carbonyl group in the acetophenone moiety can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Bromination: Pyridine hydrobromide perbromide in acetic acid at elevated temperatures.
Amination: Palladium catalysts in the presence of amines.
Coupling Reactions: Palladium catalysts with boronic acids or esters.
Major Products:
Substitution Products: Various substituted acetophenones.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Coupling Products: Biaryl compounds.
Scientific Research Applications
3’-Bromo-4’-fluoroacetophenone is utilized in several scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme inhibitors and as a precursor for bioactive compounds.
Medicine: In the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Comparison with Similar Compounds
- 2-Bromo-4’-fluoroacetophenone
- 2-Bromo-3’-fluoroacetophenone
- 2,4’-Dichloroacetophenone
- 2-Chloroacetophenone
Comparison: 3’-Bromo-4’-fluoroacetophenone is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This unique substitution pattern can influence the compound’s reactivity and its interactions with biological targets. Compared to other similar compounds, 3’-Bromo-4’-fluoroacetophenone may exhibit different physical properties, such as melting point and solubility, as well as distinct chemical reactivity .
Properties
IUPAC Name |
1-(3-bromo-4-fluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDWTGAORQQQGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50143456 | |
Record name | 1-(3-Bromo-4-fluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50143456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1007-15-4 | |
Record name | 1-(3-Bromo-4-fluorophenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1007-15-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Bromo-4-fluorophenyl)ethan-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001007154 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3-Bromo-4-fluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50143456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-bromo-4-fluorophenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.500 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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